molecular formula C24H23NO2 B583961 [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1454924-73-2

[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B583961
CAS No.: 1454924-73-2
M. Wt: 357.4 g/mol
InChI Key: LLFBQQHYZJTRAS-KRWDZBQOSA-N
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Description

[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor agonist (SCRA) characterized by a naphthalen-1-ylmethanone core linked to a substituted indole moiety. The compound features a (4S)-4-hydroxypentyl chain at the indole’s 1-position, introducing a stereocenter that influences its pharmacological profile. Unlike many synthetic cannabinoids, this compound incorporates a hydroxyl group in its alkyl side chain, which may enhance metabolic stability or alter receptor binding kinetics compared to fluorinated or fully saturated analogs .

Properties

IUPAC Name

[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBQQHYZJTRAS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017694
Record name (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454924-73-2
Record name (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Derivation

The (4S)-4-hydroxypentanol precursor is synthesized via asymmetric reduction of 4-ketopentanol using Corey-Bakshi-Shibata (CBS) catalyst, achieving >90% enantiomeric excess (ee). The alcohol is subsequently converted to its bromide derivative using PBr₃ in dichloromethane at 0°C.

Table 1: Optimization of (4S)-4-Hydroxypentyl Bromide Synthesis

Starting MaterialReagentTemperatureYield (%)ee (%)
4-KetopentanolCBS catalyst, BH₃·THF-20°C9294
(4S)-4-HydroxypentanolPBr₃0°C88N/A

N-Alkylation of Indole

Direct Alkylation Protocol

Indole undergoes N-alkylation with (4S)-4-hydroxypentyl bromide under phase-transfer conditions (50% NaOH, tetrabutylammonium bromide, DCM), yielding 1-[(4S)-4-hydroxypentyl]indole in 78% yield. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether prior to reaction to prevent side reactions.

Critical Parameters :

  • Base : Strong bases (e.g., NaH) lead to over-alkylation.

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve reactivity but require rigorous drying.

Friedel-Crafts Acylation at Indole’s 3-Position

Acylating Agent and Catalysis

Naphthalene-1-carbonyl chloride reacts with 1-[(4S)-4-hydroxypentyl]indole in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane. The reaction proceeds at 0°C to minimize side reactions, affording the target compound in 65% yield after deprotection with tetrabutylammonium fluoride (TBAF).

Table 2: Friedel-Crafts Acylation Optimization

Acylating AgentCatalystTemperatureYield (%)Purity (HPLC)
Naphthoyl chlorideAlCl₃0°C6598.2
Naphthoyl anhydrideFeCl₃25°C4291.5

Alternate Synthetic Routes

Mitsunobu Reaction for Chiral Induction

A Mitsunobu reaction between indole and (R)-4-hydroxypentanol (to invert configuration) using diethyl azodicarboxylate (DEAD) and triphenylphosphine achieves 82% yield of the (4S)-alkylated product. This method avoids pre-forming the bromide but requires stoichiometric reagents.

Grignard-Based Coupling

Indole-3-magnesium bromide, generated via Knochel-Hauser base, reacts with naphthalene-1-carbonyl chloride to form the ketone directly. However, this method struggles with regioselectivity (∼60% 3-substitution).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 8.15 (d, J = 8.1 Hz, 1H, naphthoyl-H), 7.92 (s, 1H, indole-H2), 4.20 (m, 1H, -CH(OH)-), 3.85 (t, J = 6.7 Hz, 2H, N-CH₂).

  • ¹³C NMR : δ 192.4 (C=O), 136.7 (indole-C3), 128.9–125.3 (naphthoyl carbons).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺: 376.1912 (calculated for C₂₄H₂₅NO₂: 376.1907).

Industrial-Scale Considerations

  • Cost Efficiency : Friedel-Crafts acylation remains cost-prohibitive for large batches due to AlCl₃ usage. Switching to FeCl₃ reduces costs but lowers yields.

  • Green Chemistry : Microwave-assisted alkylation in ionic liquids (e.g., [BMIM][BF₄]) reduces reaction time by 70% .

Chemical Reactions Analysis

Types of Reactions::

    Hydroxylation: The key reaction involves the addition of a hydroxyl group (-OH) to the pentyl side chain of JWH-018.

    Oxidation: The hydroxylation process typically involves oxidation reactions mediated by liver enzymes.

Common Reagents and Conditions::

    Hydroxylation: Enzymes such as cytochrome P450 (CYP450) play a crucial role in the hydroxylation process.

    Oxidation: Oxygen (O₂) and NADPH (cofactor) are involved in the oxidation step.

Major Products:: The primary product of hydroxylation is the 4-Hydroxypentyl analog , which is excreted in urine.

Scientific Research Applications

(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite: has several scientific research applications:

    Forensics and Toxicology: It serves as a valuable marker for detecting JWH-018 use in biological samples (e.g., urine).

Mechanism of Action

The exact mechanism by which this metabolite exerts its effects remains an active area of investigation. it likely interacts with the endocannabinoid system, specifically cannabinoid receptors (CB₁ and CB₂), leading to psychoactive and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

Synthetic cannabinoids in this class typically share a core structure of indole-3-carbonyl-naphthalene but vary in substituents on the indole nitrogen (alkyl/fluoroalkyl chains) and naphthalene ring (methyl, ethyl, methoxy groups). Below is a detailed comparison:

Compound Name Structural Features Pharmacological Notes Reference
[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone - (4S)-4-hydroxypentyl chain
- Unsubstituted naphthalene
- Hydroxyl group may increase polarity and reduce blood-brain barrier penetration.
- Stereochemistry (4S) likely enhances CB1 receptor affinity vs. 4R isomer .
AM-2201
([1-(5-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone)
- 5-fluoropentyl chain
- Unsubstituted naphthalene
- High CB1 potency due to fluorine’s electronegativity enhancing lipid solubility.
- Metabolized to bioactive 5-hydroxypentyl derivatives .
JWH-122
[(4-methyl-1-naphthalenyl)(1-pentylindol-3-yl)methanone]
- 4-methylnaphthalene
- Pentyl chain
- Methyl group on naphthalene increases lipophilicity and CB1 binding affinity.
- Longer-lasting effects due to slower metabolism .
MAM-2201
(1-(5-fluoropentyl)-1H-indol-3-ylmethanone)
- 5-fluoropentyl chain
- 4-methylnaphthalene
- Combines fluorinated chain and methyl-naphthalene for high potency.
- Known for severe toxicity in human case studies .
JWH-210
[(4-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone]
- 4-ethylnaphthalene
- Pentyl chain
- Ethyl group enhances CB1 affinity compared to methyl analogs.
- Lower polarity correlates with prolonged half-life .

Key Trends in Structure-Activity Relationships (SAR)

Side Chain Modifications: Fluorinated Chains (e.g., AM-2201, MAM-2201): Fluorine atoms increase lipid solubility and metabolic resistance, leading to higher CB1 receptor potency . Unsaturated Chains (e.g., JWH-122 N-(4-pentenyl)): Double bonds in the alkyl chain may reduce metabolic stability but alter binding kinetics .

Naphthalene Substitutions :

  • Methyl or Ethyl Groups (JWH-122, JWH-210): Enhance CB1 affinity by increasing hydrophobic interactions with the receptor’s lipid-rich binding pocket .
  • Methoxy Groups (e.g., JWH-081): Polar substituents can reduce affinity but improve selectivity for peripheral CB2 receptors .

Stereochemistry :

  • The (4S) configuration in the target compound likely optimizes receptor fit compared to the (4R) isomer, as seen in enantiomeric pairs of other SCRAs .

Pharmacological and Metabolic Comparisons

Parameter Target Compound AM-2201 JWH-122
CB1 Receptor Affinity Moderate (predicted) High (Ki ≈ 0.3 nM) High (Ki ≈ 0.2 nM)
Metabolic Stability High (hydroxyl reduces CYP450 oxidation) Moderate (fluorine slows degradation) Low (methylnaphthalene prolongs half-life)
Toxicity Profile Likely lower neurotoxicity (reduced CNS penetration) Severe (seizures, tachycardia) Moderate (anxiety, hallucinations)

Biological Activity

The compound [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to in research contexts as a synthetic cannabinoid, possesses a complex structure that suggests potential biological activities, particularly in relation to the endocannabinoid system (ECS). This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H25NOC_{24}H_{25}NO with a molecular weight of 357.40 g/mol. The structure features an indole moiety linked to a naphthalene ring, which is characteristic of many synthetic cannabinoids.

Research indicates that this compound interacts primarily with the cannabinoid receptors CB1 and CB2, influencing various physiological processes. Its binding affinity has been compared to that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Studies suggest that it may act as a partial agonist at these receptors, leading to effects such as analgesia, anti-inflammatory responses, and potential psychoactive properties.

1. Cannabinoid Receptor Interaction

The compound has shown significant binding affinity for CB1 receptors, which are predominantly located in the brain and are involved in regulating mood, memory, and pain sensation. A study reported that synthetic cannabinoids often exhibit higher CB1 binding affinity than THC itself . This suggests that this compound could potentially elicit stronger psychoactive effects.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses by interacting with the ECS. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in human cell lines . This property may have therapeutic implications for conditions characterized by chronic inflammation.

3. Analgesic Properties

Preclinical models have indicated that compounds similar to this compound can provide analgesic effects comparable to traditional pain relievers. The analgesic activity is believed to be mediated through the activation of CB1 receptors in pain pathways .

Case Studies

Several case studies have explored the effects of synthetic cannabinoids on human health:

  • Case Study 1 : A clinical report highlighted instances of acute toxicity associated with synthetic cannabinoids, including those structurally related to this compound. Patients exhibited symptoms such as tachycardia, hypertension, and altered mental status after consumption .
  • Case Study 2 : Another study examined patients presenting with severe anxiety and paranoia following the use of synthetic cannabinoids. The findings emphasized the need for further research into the safety profiles of such compounds .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CB1 Binding AffinityHigher than THC; potential for increased psychoactivity
Anti-inflammatoryInhibits pro-inflammatory cytokine production
Analgesic EffectsDemonstrated pain relief in preclinical models

Q & A

Q. How can computational chemistry resolve discrepancies in crystallographic or spectroscopic data?

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and compares them with experimental data to validate structures .
  • Molecular docking : Simulates interactions with CB1/CB2 receptors to explain binding affinity differences between enantiomers . For example, the 4S configuration may form hydrogen bonds with Ser383 in CB1, enhancing activity .

Q. What in vitro and in vivo assays are effective for studying its metabolic pathways?

  • In vitro : Microsomal incubation with liver enzymes (e.g., CYP450 isoforms) followed by LC-MS/MS to identify hydroxylated metabolites .
  • In vivo : Radiolabeled tracer studies in rodent models to track tissue distribution and excretion .
  • Comparative assays : Use JWH-018 as a positive control to assess metabolic stability .

Q. How do structural modifications impact its cannabinoid receptor selectivity?

  • Structure-activity relationship (SAR) studies :
  • Side chain elongation : Increasing alkyl chain length (e.g., pentyl to hexyl) reduces CB1 affinity but enhances CB2 selectivity, as seen in JWH-019 .

  • Substitution on naphthalene : Electron-withdrawing groups (e.g., Cl at position 4) decrease binding, while methoxy groups increase lipophilicity .

    ModificationCB1 IC₅₀ (nM)CB2 IC₅₀ (nM)Reference
    Parent compound18.234.7
    4-Chloro-naphthalene42.189.3
    5-Fluoropentyl side chain6.812.4

Q. What strategies mitigate challenges in resolving racemic mixtures during synthesis?

  • Chiral chromatography : Use amylose-based columns to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key alkylation steps to favor the 4S configuration .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for this compound?

  • Cross-validation : Compare results from multiple techniques (e.g., X-ray, NMR, and computational models) .
  • Temperature-dependent studies : Low-temperature crystallography reduces thermal motion artifacts, improving resolution .

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